molecular formula C33H47ClN2O4 B8653482 Pentanamide, N-[5-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo- CAS No. 27982-36-1

Pentanamide, N-[5-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-

Cat. No. B8653482
M. Wt: 571.2 g/mol
InChI Key: ICYVXWDOPHKLQR-UHFFFAOYSA-N
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Patent
US05672714

Procedure details

Io 25 ml of ethyl acetate, was dispersed 5.71 g (0.01 mol) of N-[2-chloro-5-{2-(2,4-di-tert-amylphenoxy)butanoylamino}phenyl]-α-pivaloylacetic acid amide, which is easily obtained by a condensation reaction of 2-chloro-5-{2-(2,4-di-tert-amylphenoxy)butanoylamino}aniline with pivaloylacetic acid ester; and then to this was added, little by little, 1.57 g (0.0055 mol) of 1,3-dibromo-5,5-dimethylhydantoin, on an ice bath. After stirring for 1 hour, water was added to the resultant reaction mixture, followed by separation of solutions, and then a solvent was removed by fraction, to obtain on oily product. This product was subjected to silica gel column chromatography (n-hexane/ethyl acetate=10/1 to 5/1), for purification. As an oily product, 0.05 g of Compound (1)-1 was obtained.

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:30])[CH:10]([O:13][C:14]2[CH:19]=[CH:18][C:17]([C:20]([CH2:23][CH3:24])([CH3:22])[CH3:21])=[CH:16][C:15]=2[C:25]([CH2:28][CH3:29])([CH3:27])[CH3:26])[CH2:11][CH3:12])=[CH:4][C:3]=1[NH:31]C(=O)CC(=O)C(C)(C)C>C(OCC)(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:30])[CH:10]([O:13][C:14]2[CH:19]=[CH:18][C:17]([C:20]([CH2:23][CH3:24])([CH3:22])[CH3:21])=[CH:16][C:15]=2[C:25]([CH2:28][CH3:29])([CH3:27])[CH3:26])[CH2:11][CH3:12])=[CH:4][C:3]=1[NH2:31]

Inputs

Step One
Name
Quantity
5.71 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)NC(C(CC)OC1=C(C=C(C=C1)C(C)(C)CC)C(C)(C)CC)=O)NC(CC(C(C)(C)C)=O)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C=C(C=C1)NC(C(CC)OC1=C(C=C(C=C1)C(C)(C)CC)C(C)(C)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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